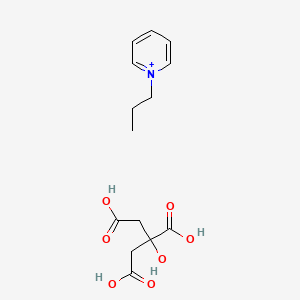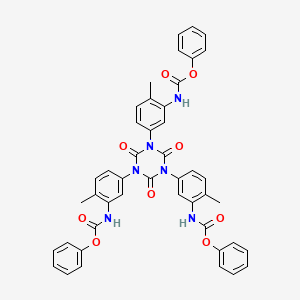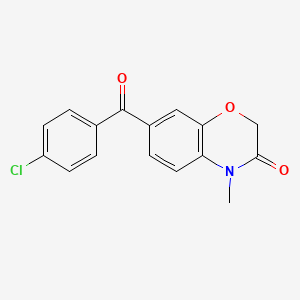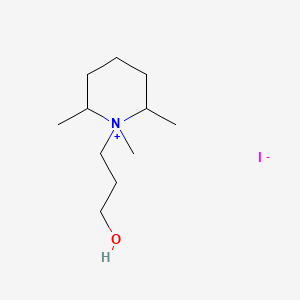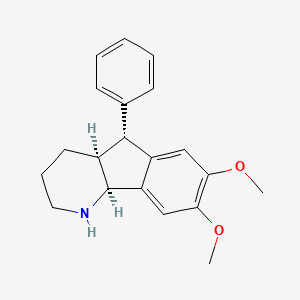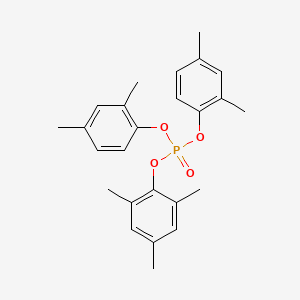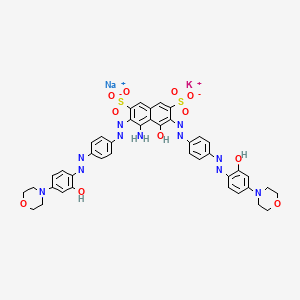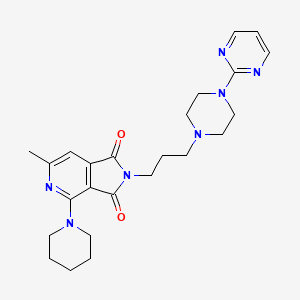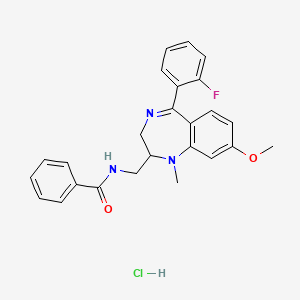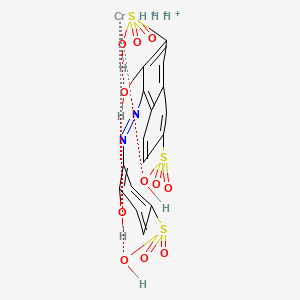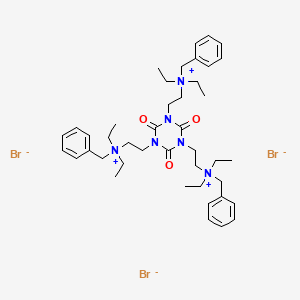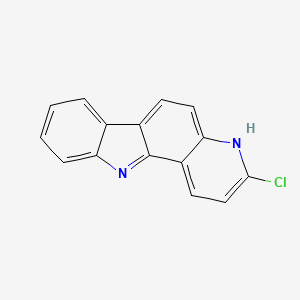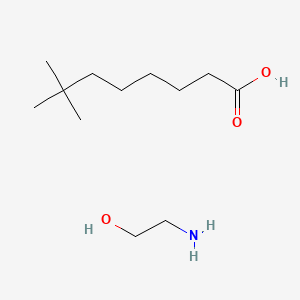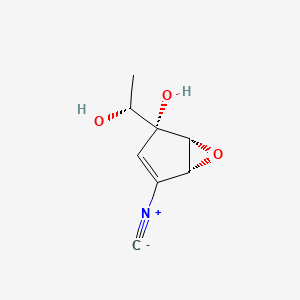
Isonitrin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Isonitrin B involves several steps, starting with the preparation of key intermediates. One notable method includes the cyclization of an intermediate alkylidene carbene . The synthetic route typically involves the use of reagents such as n-butyllithium and (trimethylsilyl)diazomethane under controlled conditions . The reaction conditions often require low temperatures, such as -60°C, to ensure the stability of the intermediates .
Chemical Reactions Analysis
Isonitrin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, diazomethane, and various solvents like dimethoxyethane (DME) and ethyl acetate (EtOAc) . The major products formed from these reactions are highly functionalized cyclopentene derivatives .
Scientific Research Applications
It is primarily known for its antibiotic properties, making it a valuable compound in the field of medicine . Additionally, its unique chemical structure allows for its use in various chemical and biological studies, including the synthesis of other complex molecules . In the industrial sector, Isonitrin B’s reactivity makes it a useful intermediate in the production of specialized chemicals .
Mechanism of Action
The mechanism of action of Isonitrin B involves its interaction with specific molecular targets, leading to its antibiotic effects . The compound’s highly reactive isonitrile group plays a crucial role in its biological activity, allowing it to inhibit the growth of certain bacteria . The exact molecular pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with essential bacterial enzymes and metabolic processes .
Comparison with Similar Compounds
Properties
CAS No. |
83058-95-1 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
(1R,2R,5R)-2-[(1R)-1-hydroxyethyl]-4-isocyano-6-oxabicyclo[3.1.0]hex-3-en-2-ol |
InChI |
InChI=1S/C8H9NO3/c1-4(10)8(11)3-5(9-2)6-7(8)12-6/h3-4,6-7,10-11H,1H3/t4-,6-,7-,8-/m1/s1 |
InChI Key |
ORZXXRGEVDJEIX-XVFCMESISA-N |
Isomeric SMILES |
C[C@H]([C@@]1(C=C([C@@H]2[C@H]1O2)[N+]#[C-])O)O |
Canonical SMILES |
CC(C1(C=C(C2C1O2)[N+]#[C-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


